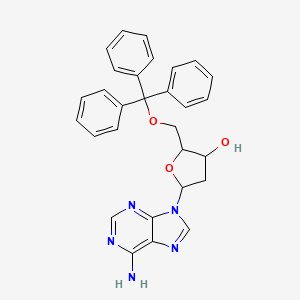
Adenosine,2-deoxy-5-o-(triphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine,2-deoxy-5-o-(triphenylmethyl)- is a derivative of adenosine, a nucleoside composed of adenine and ribose. This compound is characterized by the substitution of the hydroxyl group at the 5’ position with a triphenylmethyl group, which provides stability and protection during chemical reactions. The molecular formula of this compound is C29H27N5O3, and it has a molecular weight of 493.56 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine,2-deoxy-5-o-(triphenylmethyl)- typically involves the protection of the hydroxyl group at the 5’ position of 2’-deoxyadenosine. One common method includes the reaction of 2’-deoxyadenosine with triphenylmethyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Adenosine,2-deoxy-5-o-(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the triphenylmethyl group, yielding 2’-deoxyadenosine.
Substitution: The triphenylmethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Substitution reactions may involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of 2’-deoxyadenosine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Adenosine,2-deoxy-5-o-(triphenylmethyl)- has several applications in scientific research:
Chemistry: Used as a protected nucleoside in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Employed in studies involving nucleoside analogs and their interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of Adenosine,2-deoxy-5-o-(triphenylmethyl)- involves its interaction with nucleic acid synthesis pathways. The compound can act as a substrate or inhibitor for various enzymes involved in DNA and RNA synthesis. The triphenylmethyl group provides stability and protection, allowing the compound to participate in specific reactions without degradation .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine: Lacks the triphenylmethyl group and is more prone to degradation.
Adenosine: Contains a hydroxyl group at the 5’ position instead of the triphenylmethyl group.
Cordycepin (3’-deoxyadenosine): Similar structure but lacks the hydroxyl group at the 3’ position.
Uniqueness
Adenosine,2-deoxy-5-o-(triphenylmethyl)- is unique due to the presence of the triphenylmethyl group, which provides enhanced stability and protection during chemical reactions. This makes it a valuable intermediate in the synthesis of various nucleic acid derivatives .
Properties
CAS No. |
66503-49-9 |
|---|---|
Molecular Formula |
C29H27N5O3 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
5-(6-aminopurin-9-yl)-2-(trityloxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C29H27N5O3/c30-27-26-28(32-18-31-27)34(19-33-26)25-16-23(35)24(37-25)17-36-29(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19,23-25,35H,16-17H2,(H2,30,31,32) |
InChI Key |
JBKOOOQHHFBZJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



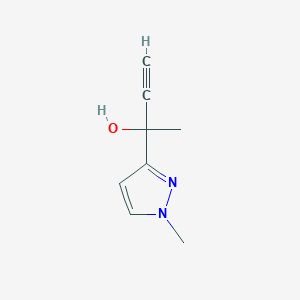
![6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13989023.png)
![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)
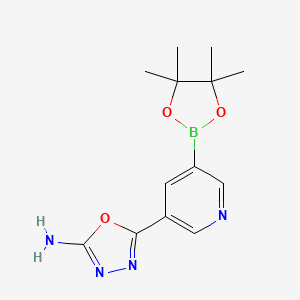
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)
dimethyl-](/img/structure/B13989057.png)

![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)
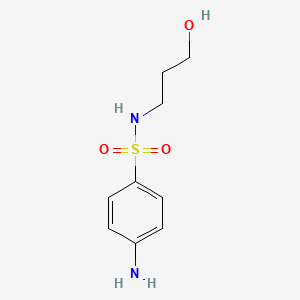
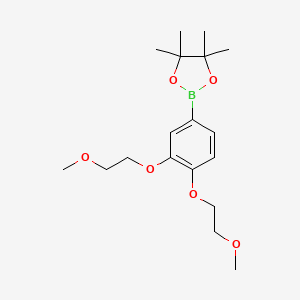
![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)

